(5E)-5-(5-bromo-2,3-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-(5-bromo-2,3-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(5-bromo-2,3-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-bromo-2,3-dimethoxybenzaldehyde with 3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(5-bromo-2,3-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(5-bromo-2,3-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, thiazolidinedione derivatives are known for their antidiabetic properties. While specific data on this compound is limited, similar compounds have been explored for their ability to modulate glucose metabolism and insulin sensitivity.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(5-bromo-2,3-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione would depend on its specific biological activity. Generally, thiazolidinedione derivatives exert their effects by interacting with molecular targets such as enzymes or receptors. For example, in the case of antidiabetic thiazolidinediones, the mechanism involves activation of peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another antidiabetic thiazolidinedione with a similar mechanism of action.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-(5-bromo-2,3-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones. The presence of the bromo and methoxy groups, as well as the prop-2-en-1-yl moiety, can influence its interactions with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-4-5-17-14(18)12(22-15(17)19)7-9-6-10(16)8-11(20-2)13(9)21-3/h4,6-8H,1,5H2,2-3H3/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANYCNAWLKFPA-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C2C(=O)N(C(=O)S2)CC=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C/2\C(=O)N(C(=O)S2)CC=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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